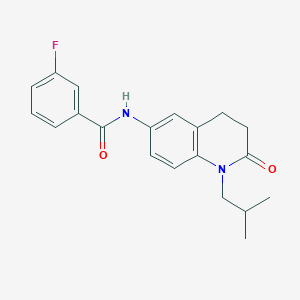

1-(2-chlorobenzyl)-1H-indole-5-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

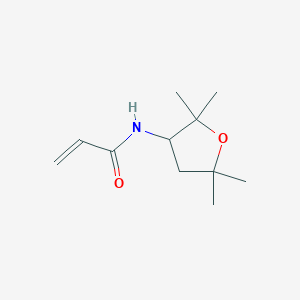

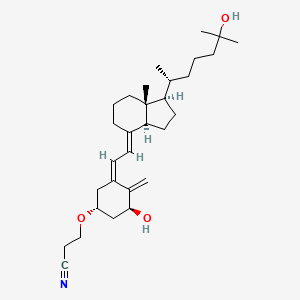

“1-(2-chlorobenzyl)-1H-indole-5-carbonitrile” is a complex organic compound. It contains an indole group, which is a common structure in many natural and synthetic compounds, a chlorobenzyl group, and a carbonitrile group .

Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the conditions and reactants present. Benzyl chlorides, such as 2-chlorobenzyl chloride, are known to be reactive and can participate in various types of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be determined by its molecular structure. For example, 2-chlorobenzyl chloride is a colorless to slightly yellow liquid with a pungent, aromatic odor .科学的研究の応用

Nucleophilic Reactivities and Synthesis Techniques

The exploration of nucleophilic reactivities of indoles, including derivatives similar to 1-(2-chlorobenzyl)-1H-indole-5-carbonitrile, showcases the kinetic coupling of indoles with a range of electrophiles. This foundational study characterizes the nucleophilicity of indoles, offering insights into their reactions with superelectrophilic heteroaromatics. It underpins a range of synthesis techniques, contributing to the broader understanding of indole chemistry (Lakhdar et al., 2006).

Advancements in Domino Cyclization

Indole derivatives engage in DBU-catalyzed microwave-assisted cyclizations, leading to the formation of 1-alkoxypyrazino[1,2-a]indoles. This method, applicable across various indoles and alcohols, advances the synthesis of complex indole-based structures through a sequence of alkyne-allene rearrangement and nucleophilic cyclization (Festa et al., 2018).

Regio-selective Synthesis Approaches

A novel strategy for synthesizing benzo[a]carbazoles through Rh(iii)-catalyzed annulation of 2-arylindoles with α-diazo carbonyl compounds highlights the regio-selective capabilities of indole derivatives. This approach utilizes the NH unit of indole as a directing group, showcasing the potential for creating highly specific indole-based structures with significant atom-efficiency (Li et al., 2017).

Potential Biomedical Applications

Research into the synthesis and evaluation of azafluorene derivatives, including indole-containing compounds, against SARS-CoV-2 RdRp, demonstrates the potential of indole derivatives in biomedical applications. This investigation provides a foundation for developing novel therapeutics targeting viral replication mechanisms (Venkateshan et al., 2020).

Chemical Transformations and Environmental Applications

The study of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives, including their synthesis and application as corrosion inhibitors, exemplifies the environmental applications of indole derivatives. Through both experimental and theoretical analyses, these compounds show high efficacy in protecting mild steel in corrosive environments, highlighting the versatility of indole-based compounds in industrial applications (Gupta et al., 2018).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-[(2-chlorophenyl)methyl]indole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2/c17-15-4-2-1-3-14(15)11-19-8-7-13-9-12(10-18)5-6-16(13)19/h1-9H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVLDFLMCHHDRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC3=C2C=CC(=C3)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Trifluoromethyl)spiro[3.3]heptan-2-amine;hydrochloride](/img/structure/B2682448.png)

![6-(Trifluoromethyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B2682453.png)

![Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2682456.png)